molecular formula C4H4BrF3O B8422580 2-Bromo-4,4,4-trifluorobutyraldehyde

2-Bromo-4,4,4-trifluorobutyraldehyde

Cat. No.: B8422580
M. Wt: 204.97 g/mol
InChI Key: LVMYYPJHCRTDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4,4,4-trifluorobutyraldehyde is a useful research compound. Its molecular formula is C4H4BrF3O and its molecular weight is 204.97 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H4BrF3O

Molecular Weight

204.97 g/mol

IUPAC Name

2-bromo-4,4,4-trifluorobutanal

InChI

InChI=1S/C4H4BrF3O/c5-3(2-9)1-4(6,7)8/h2-3H,1H2

InChI Key

LVMYYPJHCRTDJI-UHFFFAOYSA-N

Canonical SMILES

C(C(C=O)Br)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 200 mL round bottom flask was charged with 4,4,4-trifluorobutanal (5 g, 39.7 mmol) and diluted with diethyl ether (79 mL). The flask was placed in an ice bath and the reaction mixture was cooled to 0° C. Bromine (2.043 mL, 39.7 mmol) was then added drop wise over the course of 15 min. After which the reaction was stirred for 15 min and then let warm to rt. After 3.5 hours, NMR showed complete consumption of the starting material to desired product. The mixture was cooled in an ice bath and slowly quenched with sat'd sodium bicarbonate. The contents of the flask were transferred to a separatory funnel where the layers were separated and the organics were washed with bicarbonate, brine, and dried with magnesium sulfate. A short path distillation apparatus was equipped to the flask and the combination was placed in an oil bath set to 40° C. After 15 min, the flask was removed from the oil bath and the crude residue was distilled at moderate vacuum (˜50 torr) to remove any lower boiling point impurities as well as excess diethyl ether. The atmosphere was restored to normal once bubbling had subsided for 5 min. This process was repeated a few times to remove the majority of diethyl ether. 1H NMR consistent with desired. 2-bromo-4,4,4-trifluorobutanal (7.4 g, 91% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 9.54-9.36 (m, 1H), 4.52-4.46 (m, 1H), 3.21 (dqd, J=16.0, 10.1, 5.8 Hz, 1H), 2.73-2.62 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.043 mL
Type
reactant
Reaction Step Two
Quantity
79 mL
Type
solvent
Reaction Step Three

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